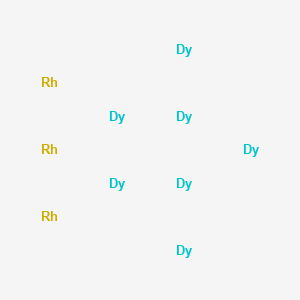
Dysprosium--rhodium (7/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dysprosium–rhodium (7/3) is a compound formed by the combination of dysprosium and rhodium in a 7:3 ratio. Dysprosium is a rare-earth element known for its high magnetic susceptibility and thermal neutron absorption cross-section, while rhodium is a transition metal known for its catalytic properties and resistance to corrosion. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dysprosium–rhodium (7/3) typically involves the reduction of dysprosium and rhodium salts in a controlled environment. One common method is the co-precipitation of dysprosium and rhodium salts, followed by reduction with hydrogen gas at elevated temperatures. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of dysprosium–rhodium (7/3) may involve the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the precise control of the composition and structure of the compound, ensuring high purity and consistency in the final product.
化学反应分析
Types of Reactions: Dysprosium–rhodium (7/3) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound can react with oxygen to form oxides, with hydrogen to form hydrides, and with halogens to form halides.
Common Reagents and Conditions: Common reagents used in the reactions of dysprosium–rhodium (7/3) include oxygen, hydrogen, and halogens. The reactions are typically carried out under controlled conditions, such as elevated temperatures and pressures, to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of dysprosium–rhodium (7/3) include dysprosium oxides, rhodium oxides, dysprosium hydrides, rhodium hydrides, and various halides. These products have unique properties that make them valuable in various applications.
科学研究应用
Dysprosium–rhodium (7/3) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions. In biology, the compound is studied for its potential use in medical imaging and drug delivery systems. In medicine, dysprosium–rhodium (7/3) is being investigated for its potential use in cancer treatment due to its ability to target and destroy cancer cells. In industry, the compound is used in the production of high-performance magnets and other advanced materials.
作用机制
The mechanism of action of dysprosium–rhodium (7/3) involves its interaction with various molecular targets and pathways. In catalytic reactions, the compound acts as a catalyst by providing a surface for the reactants to interact and form products. In medical applications, dysprosium–rhodium (7/3) can interact with cellular components, such as DNA and proteins, to exert its effects. The exact molecular targets and pathways involved in these interactions are still being studied, but the compound’s unique properties make it a promising candidate for various applications.
相似化合物的比较
Similar Compounds: Similar compounds to dysprosium–rhodium (7/3) include other rare-earth metal and transition metal combinations, such as dysprosium–platinum, dysprosium–palladium, and dysprosium–iridium. These compounds share some properties with dysprosium–rhodium (7/3) but also have unique characteristics that make them suitable for different applications.
Uniqueness: Dysprosium–rhodium (7/3) is unique due to its combination of high magnetic susceptibility, thermal neutron absorption, and catalytic properties. This makes it particularly valuable in applications that require a combination of these properties, such as in advanced materials and medical applications.
属性
CAS 编号 |
39422-47-4 |
|---|---|
分子式 |
Dy7Rh3 |
分子量 |
1446.22 g/mol |
IUPAC 名称 |
dysprosium;rhodium |
InChI |
InChI=1S/7Dy.3Rh |
InChI 键 |
XXXCOJWQHPPYBF-UHFFFAOYSA-N |
规范 SMILES |
[Rh].[Rh].[Rh].[Dy].[Dy].[Dy].[Dy].[Dy].[Dy].[Dy] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


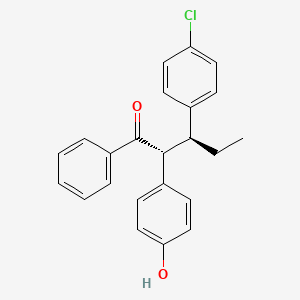
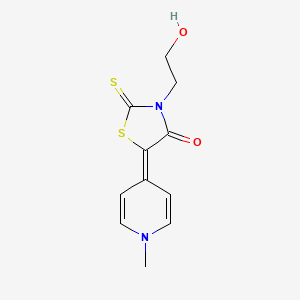
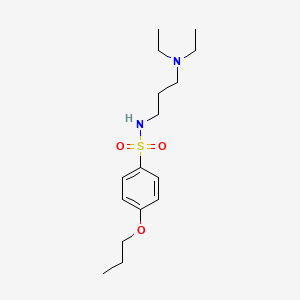
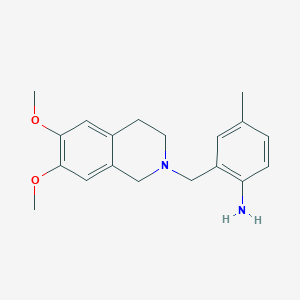

![10H-azepino[1,2-a]benzimidazole](/img/structure/B14677675.png)
![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
![Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B14677680.png)
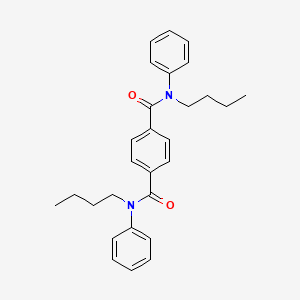
![2-[3-(Trifluoromethyl)anilino]pyridine-3-carbonitrile](/img/structure/B14677684.png)
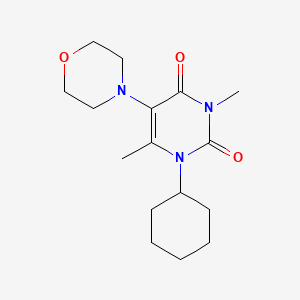

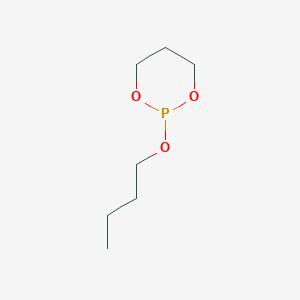
![[(4aR,7S,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14677695.png)
